molecular formula C5H12N2O2 B6613581 Urea, N-(2-hydroxy-1-methylpropyl)- CAS No. 1314972-75-2

Urea, N-(2-hydroxy-1-methylpropyl)-

Cat. No.: B6613581
CAS No.: 1314972-75-2
M. Wt: 132.16 g/mol
InChI Key: CDSHGYYXTBWGNU-UHFFFAOYSA-N
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Description

. This compound is a derivative of urea, where one of the nitrogen atoms is substituted with a 2-hydroxy-1-methylpropyl group. It is known for its diverse chemical and biological properties, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-(2-hydroxy-1-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines .

Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. this method is not environmentally friendly or safe .

Industrial Production Methods

Industrial production of N-substituted ureas often involves large-scale synthesis using the methods mentioned above. The process is influenced by economy and ease of execution, with little consideration for environmental impacts . Therefore, there is a need for the development of resource-efficient and environment-friendly production methods.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-hydroxy-1-methylpropyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Urea, N-(2-hydroxy-1-methylpropyl)-, has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of other important chemicals.

    Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Urea, N-(2-hydroxy-1-methylpropyl)-, involves its interaction with specific molecular targets and pathways. For example, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and delivery to the target site . The compound’s effects are mediated through its chemical structure, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N-(2-hydroxy-1-methylpropyl)-, include other N-substituted ureas, such as:

  • N-(2-hydroxyethyl)urea
  • N-(2-hydroxypropyl)urea
  • N-(2-hydroxybutyl)urea

Uniqueness

What sets Urea, N-(2-hydroxy-1-methylpropyl)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the 2-hydroxy-1-methylpropyl group may enhance its solubility and reactivity compared to other N-substituted ureas.

Properties

IUPAC Name

3-hydroxybutan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3(4(2)8)7-5(6)9/h3-4,8H,1-2H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSHGYYXTBWGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294811
Record name Urea, N-(2-hydroxy-1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314972-75-2
Record name Urea, N-(2-hydroxy-1-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314972-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2-hydroxy-1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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